molecular formula C9H13ClN2 B2785474 4-(Tert-butyl)-6-chloropyridin-3-amine CAS No. 1256810-78-2

4-(Tert-butyl)-6-chloropyridin-3-amine

Cat. No.: B2785474
CAS No.: 1256810-78-2
M. Wt: 184.67
InChI Key: WRKNVVQKQYDYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)-6-chloropyridin-3-amine is an organic compound that belongs to the class of pyridines It features a tert-butyl group at the 4-position, a chlorine atom at the 6-position, and an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-6-chloropyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylpyridine and 6-chloropyridine.

    Nitration: The pyridine ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-6-chloropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(Tert-butyl)-6-chloropyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-6-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the chlorine atom and tert-butyl group contribute to the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 4-tert-Butylbenzaldehyde
  • 4-tert-Butylbenzyl alcohol

Uniqueness

Compared to similar compounds, 4-(Tert-butyl)-6-chloropyridin-3-amine is unique due to the presence of both a chlorine atom and an amine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-6-chloropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-8(10)12-5-7(6)11/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNVVQKQYDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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